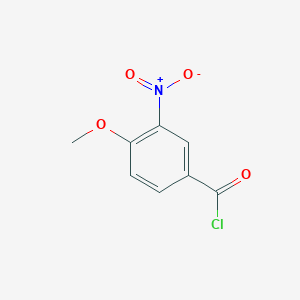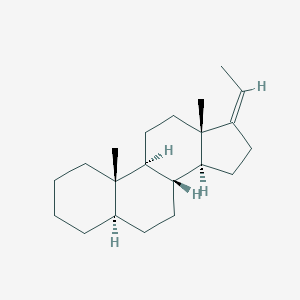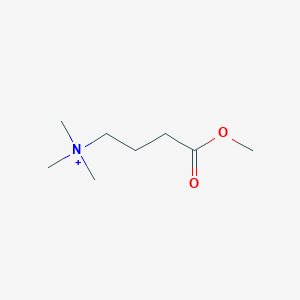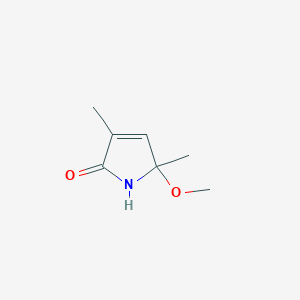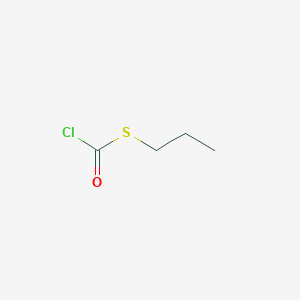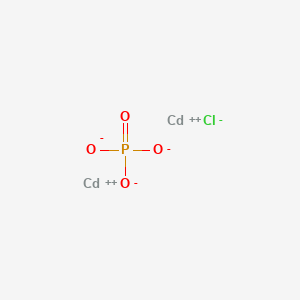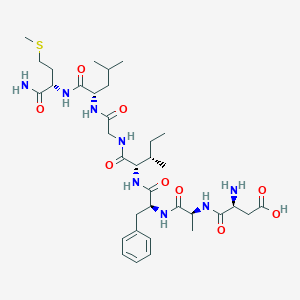
Eledoisin C-terminal heptapeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eledoisin C-terminal heptapeptide is a peptide that is derived from the neuropeptide eledoisin. It is a seven amino acid peptide that has been studied for its potential applications in scientific research. Eledoisin C-terminal heptapeptide has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
Eledoisin C-terminal heptapeptide is believed to act through the tachykinin receptor, which is a G protein-coupled receptor. When eledoisin C-terminal heptapeptide binds to the receptor, it can activate a variety of signaling pathways that lead to its physiological effects.
Efectos Bioquímicos Y Fisiológicos
Eledoisin C-terminal heptapeptide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce pain and inflammation, as well as to modulate the immune system and cardiovascular system. Additionally, eledoisin C-terminal heptapeptide has been shown to have effects on the gastrointestinal system and reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using eledoisin C-terminal heptapeptide in lab experiments is its specificity for the tachykinin receptor. This allows researchers to selectively study the effects of tachykinin receptor activation without interference from other signaling pathways. However, one limitation of using eledoisin C-terminal heptapeptide is its potential for inducing pain and inflammation, which can be a confounding factor in some experiments.
Direcciones Futuras
There are several potential future directions for research on eledoisin C-terminal heptapeptide. One area of interest is the role of eledoisin C-terminal heptapeptide in the nervous system, particularly in the context of pain and inflammation. Additionally, there is interest in investigating the potential therapeutic applications of eledoisin C-terminal heptapeptide in conditions such as chronic pain and inflammatory diseases. Finally, there is interest in developing new analogs of eledoisin C-terminal heptapeptide with improved pharmacological properties for use in scientific research and potential therapeutic applications.
Métodos De Síntesis
Eledoisin C-terminal heptapeptide can be synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The resulting peptide can then be cleaved from the support and purified for further use.
Aplicaciones Científicas De Investigación
Eledoisin C-terminal heptapeptide has been studied for its potential applications in a variety of scientific research areas. It has been shown to have potential as a tool for studying the mechanisms of pain and inflammation, as well as for investigating the role of neuropeptides in the nervous system.
Propiedades
Número CAS |
10465-12-0 |
|---|---|
Nombre del producto |
Eledoisin C-terminal heptapeptide |
Fórmula molecular |
C35H56N8O9S |
Peso molecular |
764.9 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H56N8O9S/c1-7-20(4)29(35(52)38-18-27(44)40-25(15-19(2)3)33(50)41-24(30(37)47)13-14-53-6)43-34(51)26(16-22-11-9-8-10-12-22)42-31(48)21(5)39-32(49)23(36)17-28(45)46/h8-12,19-21,23-26,29H,7,13-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t20-,21-,23-,24-,25-,26-,29-/m0/s1 |
Clave InChI |
XRGQYRDWHWWDOP-JEUDFCHESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Otros números CAS |
10465-12-0 |
Secuencia |
DAFIGLM |
Sinónimos |
ECTHP eledoisin C-terminal heptapeptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




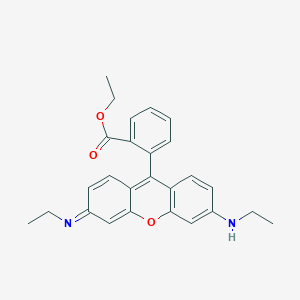
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)

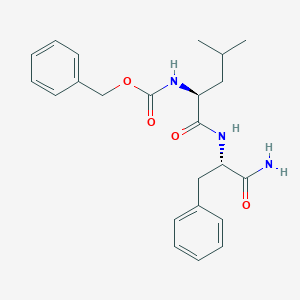
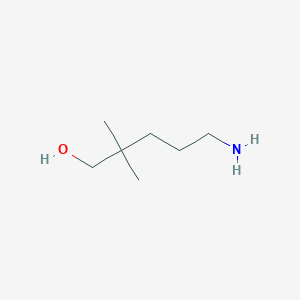
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
